molecular formula C19H20N4O2 B7744217 MFCD03538378

MFCD03538378

Cat. No.: B7744217
M. Wt: 336.4 g/mol
InChI Key: PVZVPAOWSAPWFV-FYWRMAATSA-N
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Description

MFCD03538378 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and mechanisms of action can provide valuable insights into its utility and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03538378 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction with a precursor compound under controlled temperature and pressure.

    Step 2: Purification through crystallization or distillation to obtain the desired compound.

    Step 3: Final refinement using chromatography techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and yield. Key steps include:

    Bulk synthesis: Utilizing large reactors to produce significant quantities of the compound.

    Purification: Employing industrial-scale purification techniques such as large-scale chromatography.

    Quality control: Implementing rigorous testing protocols to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD03538378 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution conditions: Typically carried out in the presence of catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms.

Scientific Research Applications

MFCD03538378 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD03538378 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

MFCD03538378 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups.

    Uniqueness: this compound may exhibit unique reactivity or biological activity that sets it apart from other compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better appreciate its potential and explore new avenues for its use in various fields.

Properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-pyrrolidin-1-ylanilino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c20-12-15(19(24)22-14-18-4-3-11-25-18)13-21-16-5-7-17(8-6-16)23-9-1-2-10-23/h3-8,11,13,21H,1-2,9-10,14H2,(H,22,24)/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZVPAOWSAPWFV-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC=C(C#N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)N/C=C(\C#N)/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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